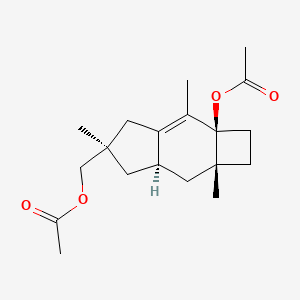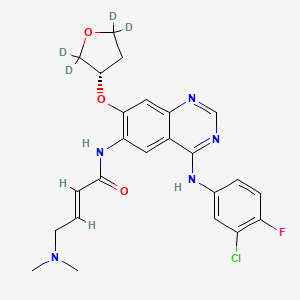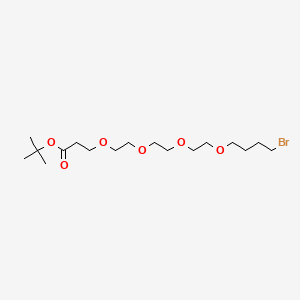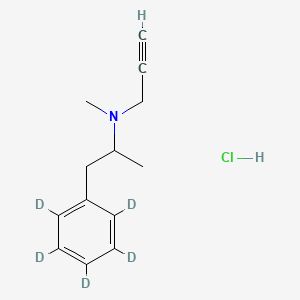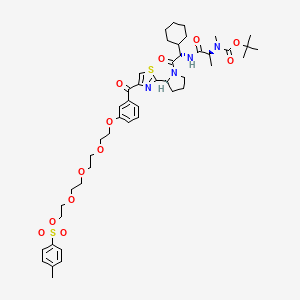
cIAP1 Ligand-Linker Conjugates 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 12 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand, which targets the E3 ubiquitin ligase, with a proteolysis-targeting chimera (PROTAC) linker . This compound is valuable for creating specific and non-genetic inhibitor of apoptosis protein-dependent protein erasers (SNIPERs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 12 involves the combination of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . general preparation methods for similar compounds involve multi-step organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 Ligand-Linker Conjugates 12 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 12 has several scientific research applications, including:
Mécanisme D'action
cIAP1 Ligand-Linker Conjugates 12 exerts its effects by recruiting the E3 ubiquitin ligase through its IAP ligand component. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The PROTAC linker facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase, ensuring specific and efficient degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
cIAP1 Ligand-Linker Conjugates 1: Contains an IAP ligand and linker for E3 ubiquitin ligase recruitment.
A 410099.1, amine-Boc hydrochloride: An IAP ligand used in the synthesis of PROTACs.
Uniqueness
cIAP1 Ligand-Linker Conjugates 12 is unique due to its specific combination of an IAP ligand and a PROTAC linker, making it valuable for creating SNIPERs . This combination allows for targeted protein degradation, which is a significant advantage in therapeutic applications and research .
Propriétés
Formule moléculaire |
C46H64N4O12S2 |
|---|---|
Poids moléculaire |
929.2 g/mol |
Nom IUPAC |
2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1 |
Clé InChI |
SVNXSNSRSRYQDI-IIYGVWAWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
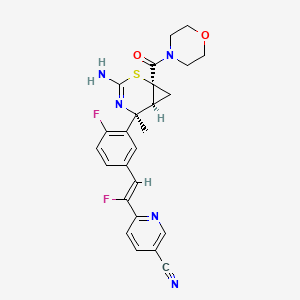

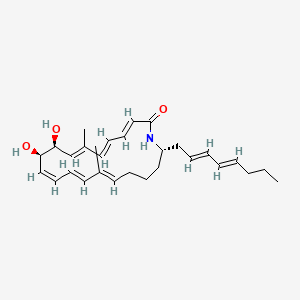
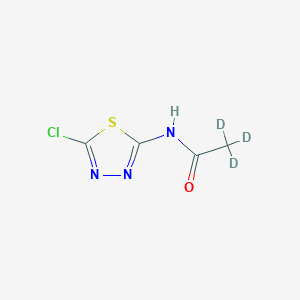
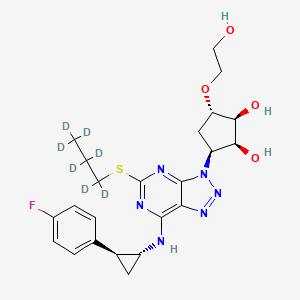
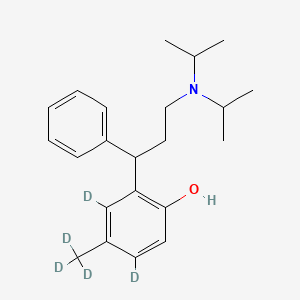
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
